Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester
Overview
Description
Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester, also known as isopropyl 4-amino-3-methoxybenzoate, is an organic compound with the molecular formula C11H15NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an amino group at the 4-position, a methoxy group at the 3-position, and an isopropyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester typically involves the esterification of 4-amino-3-methoxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.
Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Nitrobenzoates, halobenzoates, and sulfonated benzoates.
Scientific Research Applications
Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to enzymes and receptors. The ester group enhances its lipophilicity, facilitating its transport across cell membranes. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its structural modifications and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, 1-methylethyl ester: Similar structure but lacks the methoxy group.
Benzoic acid, 4-methoxy-, 1-methylethyl ester: Similar structure but lacks the amino group.
Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester: Similar structure but has an acetyloxy group instead of an amino group.
Uniqueness
Benzoic acid, 4-amino-3-methoxy-, 1-methylethyl ester is unique due to the presence of both amino and methoxy groups on the benzene ring, which significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isopropyl ester moiety imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
propan-2-yl 4-amino-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-11(13)8-4-5-9(12)10(6-8)14-3/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNWTWOPVVNJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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